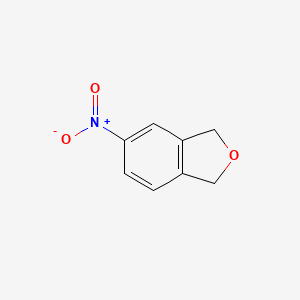
5-Nitro-1,3-dihydroisobenzofuran
Vue d'ensemble
Description
5-Nitro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium 2-chloro-5-nitrobenzyloxymethyl trifluoroborate at 100°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 . Physical And Chemical Properties Analysis
This compound is a solid or liquid substance . It has a density of 1.36, a boiling point of 298ºC, and a melting point of 90-92ºC .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
5-Nitro-1,3-dihydroisobenzofuran derivatives have shown significant antibacterial and antifungal properties. A study by Charris et al. (2002) synthesized 5-nitro-2-furfurylidene derivatives and found them effective against various strains of bacteria and yeast, demonstrating their potential as therapeutic agents in treating infections (Charris et al., 2002).
Antimicrobial Activity
The antimicrobial activity of nitrofuran derivatives, including this compound, is well-documented. Gadebusch and Basch (1974) noted that certain nitrofuran compounds exhibit significant in vitro antimicrobial activity against a range of bacteria, fungi, and protozoa, highlighting their broad-spectrum antimicrobial potential (Gadebusch & Basch, 1974).
Anti-leishmanial Activity
Studies have shown that nitroaromatic compounds, which include this compound derivatives, can inhibit the growth of Leishmania infantum. This suggests a potential application in the treatment of leishmaniasis, a disease caused by parasites transmitted through the bite of sand flies (Dias et al., 2015).
Impact on Gene Expression
Research by Herrlich and Schweiger (1976) indicates that nitrofurans interfere with gene expression in a highly specific manner. This suggests potential applications in the field of genetic research, particularly in understanding the mechanisms of gene regulation (Herrlich & Schweiger, 1976).
Antitubercular Potency
Nitro group-containing compounds like this compound have been identified as promising antitubercular agents. Karabanovich et al. (2015) explored the antitubercular potency and toxicity of tetrazole derivatives containing nitro substituents, opening avenues for new treatments against tuberculosis (Karabanovich et al., 2015).
Use in Veterinary Medicine
This compound derivatives have been utilized in veterinary medicine. Creek et al. (1959) reported on Furadroxyl, a nitrofuran derivative, as a growth stimulant in broiler diets, demonstrating the applicability of these compounds in animal health and nutrition (Creek et al., 1959).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that nitro-containing compounds often target bacterial enzymes and pathways, disrupting their normal function .
Mode of Action
Nitro compounds are generally known to undergo enzymatic reduction within the target organism, leading to the formation of reactive species that can cause damage to cellular components .
Biochemical Pathways
Nitro compounds often interfere with dna synthesis and other essential cellular processes in bacteria .
Result of Action
Nitro compounds are generally known to cause cellular damage, leading to the death of the target organism .
Analyse Biochimique
Biochemical Properties
5-Nitro-1,3-dihydroisobenzofuran plays a significant role in biochemical reactions, particularly due to its nitro group, which can participate in redox reactions. This compound interacts with several enzymes and proteins, including reductases and oxidases, which facilitate the reduction of the nitro group to an amino group. These interactions are crucial for understanding the compound’s behavior in biological systems. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, particularly those involving oxidative stress and redox balance. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. The nitro group of the compound is particularly reactive and can undergo reduction to form reactive intermediates, which can interact with nucleic acids and proteins, causing changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction process can generate reactive intermediates that participate in further biochemical reactions. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments and its accumulation in certain tissues. The transport and distribution of this compound are essential for understanding its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the nucleus, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
5-nitro-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBAMYIHSHADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498554 | |
| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52771-99-0 | |
| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



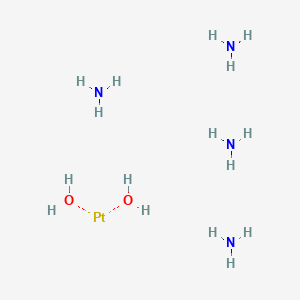
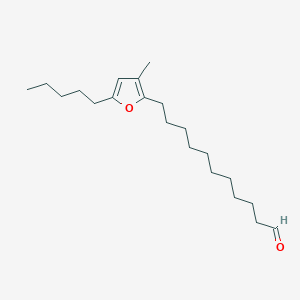
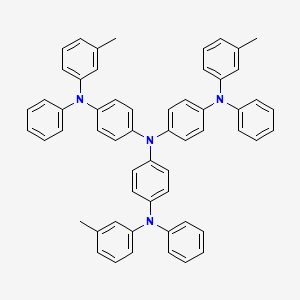


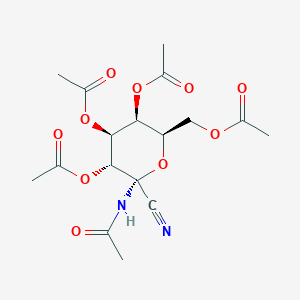
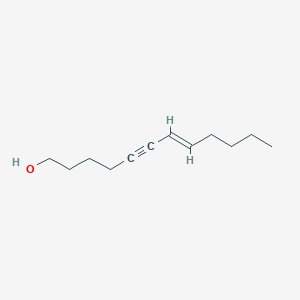
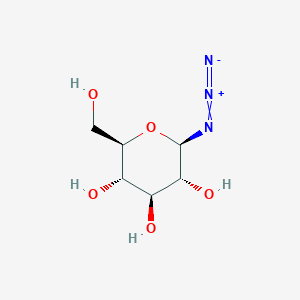

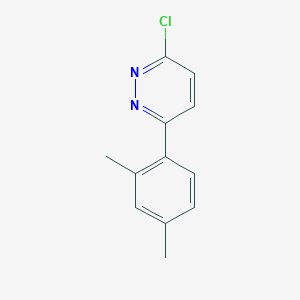
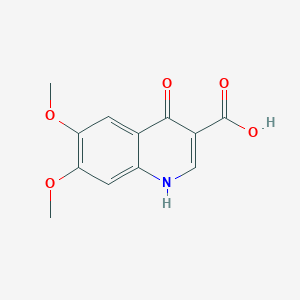
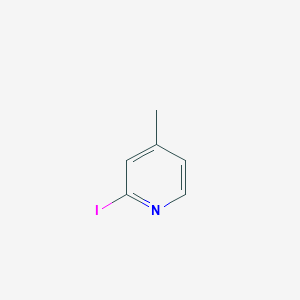
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
